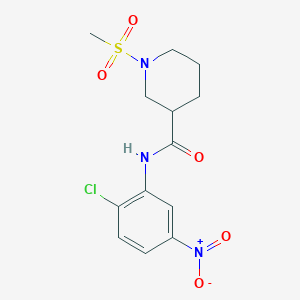
N-(2-chloro-5-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
描述
N-(2-chloro-5-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CNP-101 or CERC-501 and belongs to the class of piperidinecarboxamide derivatives. In
科学研究应用
CNP-101 has been extensively studied for its potential therapeutic applications in various medical conditions. One of the major areas of research is its use in the treatment of anxiety and depression. CNP-101 has been shown to modulate the stress response system by inhibiting the release of corticotropin-releasing factor (CRF) in the brain. This mechanism of action has been found to reduce anxiety and depression-like behaviors in preclinical studies.
Another area of research is the use of CNP-101 in the treatment of drug addiction. CNP-101 has been shown to reduce drug-seeking behavior in animal models of addiction by blocking the reinforcing effects of drugs such as cocaine and alcohol. This suggests that CNP-101 may have potential as a therapeutic agent for the treatment of addiction.
作用机制
The mechanism of action of CNP-101 involves the modulation of the stress response system in the brain. CNP-101 acts as a selective antagonist of the CRF type 1 receptor (CRF1R), which is involved in the regulation of the stress response. By blocking the CRF1R, CNP-101 inhibits the release of CRF in the brain, which reduces the stress response. This has been found to have therapeutic effects in various medical conditions, including anxiety, depression, and addiction.
Biochemical and Physiological Effects:
CNP-101 has been found to have various biochemical and physiological effects in preclinical studies. One of the major effects is the reduction of anxiety and depression-like behaviors, which is believed to be mediated by the modulation of the stress response system. CNP-101 has also been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a therapeutic agent for the treatment of addiction.
实验室实验的优点和局限性
One of the major advantages of CNP-101 is its selectivity for the CRF1R, which reduces the potential for off-target effects. This makes it a valuable tool for studying the role of the stress response system in various medical conditions. However, one of the limitations of CNP-101 is its poor solubility in water, which can make it difficult to administer in vivo. This has led to the development of prodrugs and other analogs that have improved solubility and bioavailability.
未来方向
There are several future directions for the research on CNP-101. One area of interest is the development of analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of CNP-101 in other medical conditions, such as post-traumatic stress disorder (PTSD) and chronic pain. Finally, the role of the stress response system in various medical conditions is still not fully understood, and further research is needed to elucidate the underlying mechanisms and identify potential therapeutic targets.
属性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O5S/c1-23(21,22)16-6-2-3-9(8-16)13(18)15-12-7-10(17(19)20)4-5-11(12)14/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJBCFUIPKUSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



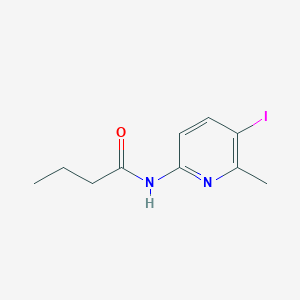
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4649522.png)
![3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B4649529.png)
![3-methyl-5-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4649534.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4649546.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4649551.png)
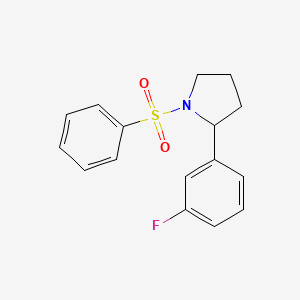
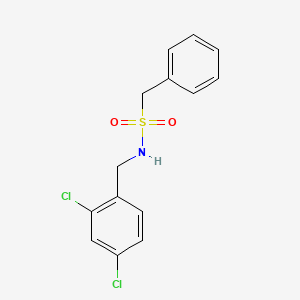
![N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4649592.png)
![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)
![methyl 5-methyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4649605.png)
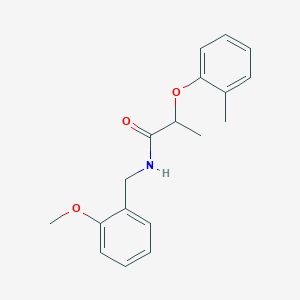
![2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4649612.png)
![4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4649617.png)